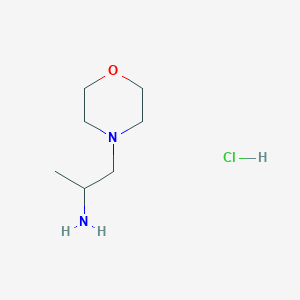

(S)-1-Morpholinopropan-2-amine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for the base compound, (S)-1-Morpholinopropan-2-amine, is derived from its propane backbone substituted with a morpholine group at position 1 and an amine group at position 2. The "S" designation indicates the absolute configuration of the chiral center at carbon 2. Upon salt formation with hydrochloric acid, the compound is named (S)-1-Morpholinopropan-2-amine hydrochloride, reflecting the addition of a chloride counterion to the protonated amine.

The structural hierarchy follows:

- Parent chain : Propane (three-carbon chain).

- Substituents :

- Morpholine (a six-membered ring containing one oxygen and one nitrogen atom) at carbon 1.

- Amine group (-NH2) at carbon 2.

- Stereochemistry : The chiral center at carbon 2 adopts the S configuration, as denoted by the Cahn-Ingold-Prelog priority rules.

The SMILES notation C[C@H](N)CN1CCOCC1 explicitly encodes the stereochemistry, with the @H descriptor confirming the S configuration.

Molecular Formula and Weight Analysis

The molecular formula of the base compound is C7H16N2O , with a molecular weight of 144.21 g/mol . Upon hydrochloride salt formation, the formula becomes C7H16N2O·HCl , increasing the molecular weight to 180.67 g/mol (calculated as 144.21 + 36.46).

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C7H16N2O | C7H16N2O·HCl |

| Molecular Weight (g/mol) | 144.21 | 180.67 |

| Chloride Contribution | - | 36.46 (19.6% of total) |

The salt form enhances solubility in polar solvents due to ionic interactions, a common trait among amine hydrochlorides.

Stereochemical Configuration and Chiral Center Properties

The chiral center at carbon 2 arises from the tetrahedral arrangement of four distinct groups:

- A methyl group (-CH3).

- A primary amine (-NH2).

- A morpholinopropyl chain (-CH2N(CCOCC)).

- A hydrogen atom (-H).

The S configuration prioritizes the substituents as follows:

- Amine (-NH2) > morpholinopropyl > methyl > hydrogen.

Enantiomeric purity is critical for applications in asymmetric synthesis or pharmacology, as the R enantiomer (not discussed here) may exhibit divergent reactivity or biological activity. For example, in related compounds like (R)-1-Methoxypropan-2-amine hydrochloride, stereochemistry influences binding affinity to biological targets.

Crystal Structure and Salt Formation Characteristics

While crystallographic data for this compound remain unpublished, general principles of amine hydrochloride crystallization apply. Protonation of the amine group (-NH2 → -NH3+) facilitates ionic bonding with chloride ions, yielding a crystalline lattice stabilized by electrostatic forces.

Key features of the salt formation process include:

- Stoichiometry : 1:1 molar ratio of amine to HCl.

- Thermal Stability : Hydrochloride salts typically exhibit higher melting points than their freebase counterparts. For example, 1-Methylcyclopropanamine hydrochloride melts at 199°C, suggesting analogous thermal resilience in this compound.

- Hygroscopicity : Amine hydrochlorides often absorb moisture, necessitating storage in anhydrous conditions.

Comparative analysis with structurally similar compounds, such as 2-Methyl-1-morpholinopropan-2-amine (CAS 6105-75-5), highlights the role of branching and steric effects in modulating crystallinity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2O |

|---|---|

Molecular Weight |

180.67 g/mol |

IUPAC Name |

1-morpholin-4-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H |

InChI Key |

RCNXLEBXTHGOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCOCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Morpholinopropan-2-amine hydrochloride typically involves the reaction of morpholine with 3-chloropropan-1-amine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-amine, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Morpholinopropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Anticancer Activity

Research indicates that morpholine derivatives, including (S)-1-Morpholinopropan-2-amine hydrochloride, can modulate multidrug resistance in cancer treatment. A study focused on a series of 5-arylideneimidazolone derivatives containing the morpholine moiety showed promising results in inhibiting the ABCB1 efflux pump in multidrug-resistant T-lymphoma cells. The compounds were synthesized through a multi-step process and tested for cytotoxicity using the MTT assay, revealing moderate to high effectiveness against resistant cancer cell lines .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of morpholine derivatives. A study explored the antimicrobial activities of various compounds, including this compound, against Gram-positive and Gram-negative bacteria. The findings demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective potency .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules due to its ability to undergo various chemical reactions typical for secondary amines. Its low cost and polarity make it an excellent solvent for chemical reactions .

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used in synthesizing antibiotics like linezolid and anticancer agents like gefitinib. |

| Solvent | Acts as a solvent in various organic reactions due to its favorable properties. |

| Enamine Formation | Facilitates enamine generation, which is crucial for further synthetic transformations. |

Agricultural Applications

Morpholine derivatives have been investigated for their potential use in agriculture, particularly as fungicides. Compounds derived from morpholine are known to inhibit ergosterol biosynthesis, making them effective against fungal pathogens in crops . However, regulatory restrictions have limited the use of certain morpholine compounds in fruit coatings within the European Union.

Table 2: Morpholine Derivatives as Fungicides

| Compound Name | Target Pathogen | Mechanism of Action |

|---|---|---|

| Amorolfine | Various fungal pathogens | Inhibits ergosterol biosynthesis |

| Fenpropimorph | Fungal pathogens in cereals | Ergosterol biosynthesis inhibitor |

| Tridemorph | Fungal pathogens | Disrupts fungal cell membrane integrity |

Case Studies

Case Study 1: Cancer Treatment

A study published in 2020 highlighted the design and synthesis of novel morpholine-containing compounds aimed at overcoming multidrug resistance in cancer therapies. The compounds were evaluated for their ability to inhibit the ABCB1 pump, demonstrating significant promise as potential adjuvants in chemotherapy regimens .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that this compound exhibited strong antibacterial activity, particularly against resistant strains of bacteria, reinforcing its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Morpholinopropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-Morpholinopropan-2-amine Hydrochloride

- Structural Difference : The (R)-enantiomer shares the same molecular formula (C₇H₁₆N₂O·HCl) but exhibits the opposite optical rotation ($[α]_D^{20} = -31.2$) .

- Synthesis : Requires chiral resolution or enantioselective synthesis, which may reduce yield compared to enzymatic methods used for the (S)-form .

- Applications : Enantiomers often display divergent biological activities; the (S)-form is typically prioritized in drug development due to superior target binding .

N-Methyl Variant: N-Methyl-2-morpholinopropan-1-amine

- Structural Difference : A methyl group replaces the amine hydrogen (C₈H₁₈N₂O·HCl), increasing molecular weight (208.70 g/mol vs. 194.68 g/mol) and altering basicity .

Azetidinyl Analog: 4-(Azetidin-3-yl)morpholine Hydrochloride

- Structural Difference : Replaces the propane-2-amine chain with a 3-membered azetidine ring (C₆H₁₂N₂O·HCl), reducing steric bulk but increasing ring strain .

- Synthesis : Likely involves cyclization reactions, which may lower yield compared to enzymatic transamination .

Trifluorinated Analog: (S)-1,1,1-Trifluoropropan-2-amine Hydrochloride

- Structural Difference : A trifluoromethyl group replaces the morpholine ring (C₃H₇F₃N·HCl), enhancing electronegativity and metabolic stability .

- Applications : Fluorinated analogs are favored in CNS drug design due to improved blood-brain barrier penetration .

Data Table: Key Properties of (S)-1-Morpholinopropan-2-amine Hydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | $[α]_D^{20}$ | Synthesis Yield | Key Feature | Similarity Score |

|---|---|---|---|---|---|---|---|

| This compound | 178312-50-0 | C₇H₁₆N₂O·HCl | 194.68 | +31.2 (MeOH) | 47% | Chiral amine, morpholine ring | 1.00 (Reference) |

| (R)-1-Morpholinopropan-2-amine hydrochloride | 1161931-61-8 | C₇H₁₆N₂O·HCl | 194.68 | -31.2 (MeOH) | Not reported | Enantiomer | 0.90 |

| N-Methyl-2-morpholinopropan-1-amine | 938459-08-6 | C₈H₁₈N₂O·HCl | 208.70 | N/A | Not reported | N-methylation | 0.90 |

| 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3 | C₆H₁₂N₂O·HCl | 178.64 | Not reported | Not reported | Azetidine ring substitution | 1.00 |

| (S)-1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-32-3 | C₃H₇F₃N·HCl | 159.54 | Not reported | Not reported | Trifluoromethyl group | 0.79 |

Biological Activity

(S)-1-Morpholinopropan-2-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its morpholine ring structure, which contributes to its biological properties. The compound is often synthesized through transaminase-mediated reactions, which allow for the production of enantiopure compounds that are crucial in pharmacological applications. The synthesis typically involves using (S)-selective transaminases that facilitate the conversion of prochiral substrates into chiral amines with high enantioselectivity .

Pharmacological Applications

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurological disorders. Its structural similarity to known psychoactive compounds suggests potential use in treating conditions like depression and anxiety .

- Antimalarial Activity : Recent studies have explored the compound's efficacy against malaria parasites. It was found to inhibit specific kinase targets involved in the parasite's life cycle, demonstrating promising antiplasmodial activity .

- Transaminase Catalysis : The compound serves as an important substrate in transaminase catalysis for synthesizing other biologically active amines. Its ability to undergo transamination reactions enhances its utility in creating drug-like molecules .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions for Transaminase Reactions

Case Studies

Case Study 1: Antimalarial Efficacy

In a study conducted by Kato et al., this compound was tested for its ability to inhibit Plasmodium falciparum CDPK1, a kinase essential for the malaria parasite's lifecycle. The compound exhibited an IC50 value of 17 nM, indicating significant potency against this target. This finding supports further investigation into its potential as an antimalarial agent .

Case Study 2: Neuropharmacological Effects

Another study examined the effects of this compound on neurotransmitter release in rodent models. The results suggested that the compound could modulate serotonin levels, providing insights into its possible application in treating mood disorders. This aligns with existing literature on similar morpholine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Morpholinopropan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a chiral precursor, such as (S)-2-aminopropanol, and react it with morpholine under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., THF or DMF) and a base (e.g., K₂CO₃) to deprotonate the amine .

- Step 2 : Introduce HCl gas or aqueous HCl to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation.

- Optimization : Adjust reaction temperature (typically 60–80°C) and stoichiometry (1:1.2 molar ratio of amine to morpholine) to maximize yield. Purity can be enhanced via recrystallization in ethanol/water mixtures.

- Data Table :

| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Morpholine, K₂CO₃ | THF | 70°C | 78 | 95% |

| Morpholine, NaH | DMF | 80°C | 85 | 98% |

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (80:20) and UV detection at 254 nm. Retention times can confirm enantiomeric excess (ee > 99%) .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15.3° for the (S)-enantiomer).

Q. What are the stability considerations for storing this compound?

- Methodology :

- Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition via HPLC. Hydrolysis of the morpholine ring is a key degradation pathway under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : If ¹H NMR shows unexpected splitting (e.g., δ 3.5–4.0 ppm for morpholine protons), consider:

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., N-alkylated morpholine derivatives).

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .

- Data Reconciliation : Compare with computational models (DFT-based NMR prediction) to assign ambiguous signals .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound in catalytic asymmetric reactions?

- Methodology :

- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or metal-ligand complexes (e.g., Ru-BINAP) to induce asymmetry during amine formation .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze the (R)-enantiomer from a racemic mixture.

- Data Table :

| Catalyst | ee (%) | Reaction Time (h) |

|---|---|---|

| TRIP | 92 | 24 |

| Ru-BINAP | 88 | 18 |

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding poses with serotonin receptors (5-HT₃R). Pay attention to hydrogen bonding between the morpholine oxygen and Thr244 .

- In Vitro Assays : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-GR65630 for 5-HT₃R) and measure IC₅₀ values .

- Advanced Tip : Combine SPR (Surface Plasmon Resonance) for real-time binding kinetics and MD simulations to validate stability of ligand-receptor complexes.

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to address discrepancies?

- Root Cause : Variations in counterion (HCl vs. other salts) or crystallinity.

- Resolution :

- Solubility Testing : Use a shake-flask method in PBS (pH 7.4) and quantify via UV-Vis.

- XRPD : Compare diffraction patterns to identify polymorphic forms affecting solubility .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.